1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone
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Overview
Description
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . This compound is characterized by a pyrrole ring substituted with a hydroxypropyl group and two methyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone can be achieved through several synthetic routes. One common method involves the condensation of 3-hydroxypropylamine with 2,5-hexanedione in the presence of an acid catalyst to form the pyrrole ring . The reaction conditions typically include refluxing the reactants in an organic solvent such as ethanol or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may facilitate binding to biological receptors, while the pyrrole ring can participate in various biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and exhibit diverse biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties, imidazole compounds share some structural similarities with pyrrole derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-(3-hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-11(9(2)14)7-10(12(8)3)5-4-6-13/h7,13H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKHDPZJNTUHNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)CCCO)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91459-09-5 |
Source
|
Record name | 1-[5-(3-hydroxypropyl)-1,2-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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